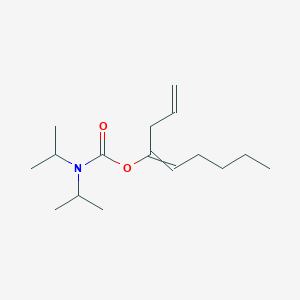
trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core substituted with a hydroxycyclohexylamino group and a carbonitrile group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile typically involves multiple steps, starting with the preparation of the naphthalene core. . The final step involves the addition of the carbonitrile group under controlled conditions to ensure the desired trans configuration.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of phase transfer catalysts, controlled temperature, and pressure conditions, as well as the recycling of solvents and reagents to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxy group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydroxy derivatives .
Aplicaciones Científicas De Investigación
Trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antitumor and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Trans-4-Hydroxycyclohexylamine: A related compound with similar structural features but lacking the naphthalene core.
Trans-4-Hydroxyproline: Another similar compound used in the synthesis of antibiotics and other pharmaceuticals.
Uniqueness
Trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile is unique due to its combination of a naphthalene core with a hydroxycyclohexylamino group and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
870889-76-2 |
|---|---|
Fórmula molecular |
C17H18N2O |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
4-[(4-hydroxycyclohexyl)amino]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2O/c18-11-12-5-10-17(16-4-2-1-3-15(12)16)19-13-6-8-14(20)9-7-13/h1-5,10,13-14,19-20H,6-9H2 |
Clave InChI |
LHSZVXAHJSKAPR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC2=CC=C(C3=CC=CC=C32)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12586394.png)

![2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B12586406.png)
![Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)](/img/structure/B12586414.png)
![Dimethyl [2,2'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B12586418.png)
![Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]-](/img/structure/B12586429.png)


![Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate](/img/structure/B12586446.png)


![({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12586459.png)
![7-Bromo-5-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586465.png)
![8-[1-(Naphthalen-1-yl)ethenyl]-6,7,10-trioxaspiro[4.5]decane](/img/structure/B12586473.png)
